1-Benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride
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Overview
Description
1-Benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride is a chemical compound with the molecular formula C17H18FNO2S. It is known for its unique structure, which includes a pyrrolidine ring substituted with benzyl and phenyl groups, and a sulfonyl fluoride functional group.
Preparation Methods
The synthesis of 1-Benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a 1,3-dipolar cycloaddition reaction between azomethine ylides and alkenyl dipolarophiles.
Introduction of Benzyl and Phenyl Groups: The benzyl and phenyl groups are introduced through nucleophilic substitution reactions.
Sulfonyl Fluoride Functionalization:
Chemical Reactions Analysis
1-Benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, forming sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Hydrolysis: The sulfonyl fluoride group is susceptible to hydrolysis, forming sulfonic acids under aqueous conditions.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride.
Scientific Research Applications
1-Benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the formation of sulfonamides and sulfonate esters.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
Materials Science: It is used in the synthesis of functional materials, including polymers and surface coatings, due to its reactive sulfonyl fluoride group.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride is primarily related to its ability to form covalent bonds with nucleophilic sites in biological molecules. The sulfonyl fluoride group reacts with nucleophiles such as amino acids in proteins, leading to the formation of stable sulfonamide linkages. This reactivity underlies its use as an enzyme inhibitor, where it can irreversibly inhibit enzyme activity by modifying active site residues .
Comparison with Similar Compounds
1-Benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride can be compared with other sulfonyl fluoride-containing compounds, such as:
Sulfonyl Chlorides: These compounds are similar in reactivity but are less stable and more prone to hydrolysis.
Sulfonamides: While structurally related, sulfonamides lack the reactive fluoride group, making them less versatile in certain synthetic applications.
Sulfonate Esters: These compounds are more stable but less reactive compared to sulfonyl fluorides.
The uniqueness of this compound lies in its combination of a reactive sulfonyl fluoride group with a pyrrolidine scaffold, providing a balance of stability and reactivity that is advantageous in various applications.
Properties
Molecular Formula |
C17H18FNO2S |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride |
InChI |
InChI=1S/C17H18FNO2S/c18-22(20,21)17-13-19(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2 |
InChI Key |
GHHUSRXSULLPRW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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